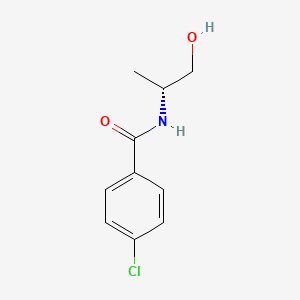

(R)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide

Description

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

4-chloro-N-[(2R)-1-hydroxypropan-2-yl]benzamide |

InChI |

InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1 |

InChI Key |

HKCYBUFNFMKWDB-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CO)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(CO)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ®-4-chloro-n-(1-oxopropan-2-yl)benzamide.

Reduction: Formation of ®-4-chloro-n-(1-aminopropan-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-Chloro-N-(4-((1-Hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide

This analogue replaces the 1-hydroxypropan-2-yl group with a bulkier 1-hydroxy-2-methylpropan-2-yl substituent. ~2.3 for the target compound). Unlike the target compound, this derivative includes a phenethyl linker, which may improve membrane permeability .

4-Chloro-N-(2-Phenoxyphenyl)benzamide

Crystallographic studies reveal distinct hydrogen-bonding patterns. The para-chlorobenzamide moiety forms C–H∙∙∙O interactions with the phenoxy oxygen, while C–H∙∙∙π and C–Cl∙∙∙π interactions stabilize the crystal lattice. In contrast, (R)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide lacks aromatic ether linkages, resulting in fewer π-system interactions and a more flexible molecular conformation .

4-Chloro-N-[(4-Methylphenyl)sulfonyl]-N-propylbenzamide

This sulfonamide derivative exhibits dual functionality: the sulfonyl group enhances electrophilicity, while the propyl chain increases hydrophobicity. ~180°C for the target) due to rigid sulfonyl linkages .

Benzoylthiurea Derivatives (e.g., 4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide)

These derivatives incorporate thiourea groups, enabling catalytic activity in Suzuki coupling reactions.

Table 1: Comparative Analysis of Key Parameters

Crystallographic and Hydrogen-Bonding Profiles

- This compound: Limited crystallographic data, but the hydroxyl group is expected to participate in O–H∙∙∙O/N hydrogen bonds.

- 4-Chloro-N-(2-phenoxyphenyl)benzamide: Forms C11(5) hydrogen-bonding motifs with C–H∙∙∙O and C–Cl∙∙∙π interactions .

- 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate: Exhibits O–H∙∙∙O, N–H∙∙∙O, and C–H∙∙∙O bonds, creating a layered sheet structure .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis outperforms analogues in yield and simplicity, avoiding chromatographic purification .

Structural Flexibility: The absence of rigid aromatic linkers (vs. phenoxyphenyl or sulfonyl derivatives) may enhance binding to flexible protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.